BenchChemオンラインストアへようこそ!

2-[(4-tert-butylphenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This disubstituted 1,3,4-oxadiazole occupies a distinct chemical space at the intersection of a lipophilic 4-tert-butylphenoxymethyl moiety and an electron-withdrawing ortho-chlorophenyl ring. Subtle positional changes (e.g., ortho→para chloro) or smaller 2-substituents drastically alter LogP and bioactivity. Direct sourcing of the exact structure therefore is critical for reproducible SAR, antimicrobial panel screening, ADMET profiling, and PPAR-α isosteric diversification campaigns.

Molecular Formula C19H19ClN2O2
Molecular Weight 342.8 g/mol
Cat. No. B4200662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-tert-butylphenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole
Molecular FormulaC19H19ClN2O2
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C19H19ClN2O2/c1-19(2,3)13-8-10-14(11-9-13)23-12-17-21-22-18(24-17)15-6-4-5-7-16(15)20/h4-11H,12H2,1-3H3
InChIKeyPWUGKTPNYLGZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-[(4-tert-Butylphenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole – Baseline Identity and Sourcing Context


2-[(4-tert-Butylphenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole (C₁₉H₁₉ClN₂O₂, MW 342.8 g/mol) is a fully synthetic, disubstituted 1,3,4-oxadiazole heterocycle available from screening-compound suppliers as catalog number EVT-4336482 . It features a 4-tert-butylphenoxymethyl moiety at the 2-position and an ortho-chlorophenyl ring at the 5-position. Structurally, it belongs to a larger class of 1,3,4-oxadiazoles that have been investigated for antimicrobial, anticancer, and anti-inflammatory activities [1][2]. The ortho-chloro substitution on the 5-phenyl ring is a recurrent motif in bioactive oxadiazole series, appearing in compounds with demonstrated antibacterial and antifungal effects [2][3]. This compound occupies a distinct chemical space at the intersection of lipophilic tert-butylphenoxy ether and electron-withdrawing 2-chlorophenyl pharmacophores.

Why 1,3,4-Oxadiazole Analogs Cannot Be Treated as Interchangeable in Discovery Procurement


Despite sharing a common 1,3,4-oxadiazole core, subtle variations in the substitution pattern dramatically alter the physicochemical and biological profile of these compounds. The combination of a sterically bulky, lipophilic 4-tert-butylphenoxy group and an ortho-chlorophenyl ring in the target compound creates a unique spatial and electronic environment not replicated by simple phenyl, 4-chlorophenyl, or 2-aminophenyl analogs. For instance, shifting the chlorine from the ortho to the para position changes both the dipole moment and the conformational preferences of the molecule, while replacement of the tert-butylphenoxymethyl group with a smaller substituent significantly reduces LogP and alters membrane permeability [1]. In a related 1,2,4-oxadiazole series, the 4-tert-butylphenoxymethyl appendage was found to be essential for PPAR-α receptor antagonism, a property lost when this group is replaced . Similarly, antimicrobial screening of 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazole derivatives showed that even minor changes to the 2-substituent led to substantial differences in potency against both Gram-positive and Gram-negative strains [2]. These observations underscore a critical procurement principle: the biological and physicochemical behavior of this compound cannot be reliably extrapolated from structurally adjacent congeners, making targeted sourcing of the exact structure essential for reproducible research.

Head-to-Head Evidence: Quantifying the Differentiation of 2-[(4-tert-Butylphenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole


Chlorine Positional Isomerism: Ortho vs. Para Substitution on the 5-Phenyl Ring Drives Physicochemical Divergence

The target compound bears an ortho-chlorophenyl group at the 5-position of the 1,3,4-oxadiazole ring. The closest commercially cataloged comparator, 2-(4-tert-butylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (CAS 93809-31-5), shifts the chlorine to the para position and replaces the 4-tert-butylphenoxymethyl linker with a direct 4-tert-butylphenyl attachment [1]. This structural divergence results in a calculated LogP difference of approximately 0.8 log units (target compound estimated LogP ~6.2 based on the Evitachem InChI-derived structure; comparator LogP reported as 5.4) [1]. Additionally, the ortho-chlorine introduces an intramolecular steric interaction with the oxadiazole ring that restricts rotation around the C5-aryl bond, a conformational constraint absent in the para-chloro analog. For procurement decisions, this means the ortho-chloro compound presents a distinct three-dimensional pharmacophore and altered lipophilicity profile compared to its para-substituted counterpart.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Linker Architecture Differentiation: Phenoxymethyl vs. Direct Phenyl Attachment Alters Rotatable Bond Count and Pharmacophore Topology

The target compound incorporates a 4-tert-butylphenoxymethyl (-CH₂-O-Ph-tBu) linker at the 2-position of the oxadiazole, whereas the comparator 2-(4-tert-butylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole uses a direct 4-tert-butylphenyl attachment [1]. This linker difference introduces one additional rotatable bond in the target compound (4 rotatable bonds versus 3), a distinct hydrogen-bond acceptor (the ether oxygen), and extends the distance between the tert-butyl group and the oxadiazole core. In a structurally analogous 1,2,4-oxadiazole series, the 4-tert-butylphenoxymethyl linker was critical for PPAR-α receptor binding: 5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (GW641597X) was specifically optimized to incorporate this linker for improved receptor engagement, and removal of the -O-CH₂- bridge abolished antagonist activity . Researchers selecting oxadiazole analogs for target-based screening must therefore verify the linker architecture, as direct aryl attachment cannot functionally substitute for the phenoxymethyl-linked topology.

Medicinal Chemistry Molecular Design Structure-Activity Relationships

Antimicrobial Substructural Alert: The 5-(2-Chlorophenyl)-1,3,4-oxadiazole Motif Confers Documented Antibacterial Activity in Closely Related Series

Although direct MIC data for the target compound are not publicly available, the 5-(2-chlorophenyl)-1,3,4-oxadiazole substructure has been independently validated for antimicrobial activity in multiple published series. In a study by Kumar and Srivastava (2019), a series of 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazole derivatives were screened against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria, as well as fungal strains (Aspergillus niger, Candida albicans), with activities benchmarked against standard antibiotics [1]. Separately, 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole has been employed as a key intermediate for synthesizing quinazolinone-fused oxadiazoles that demonstrated antimicrobial activity . The target compound shares this conserved 5-(2-chlorophenyl)-1,3,4-oxadiazole pharmacophore while incorporating a unique 2-substituent (4-tert-butylphenoxymethyl), creating a differentiated scaffold for antimicrobial screening libraries where both potency and lipophilicity tuning are critical.

Antimicrobial Research Antibacterial Screening Drug Discovery

Procurement-Relevant Application Scenarios for 2-[(4-tert-Butylphenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole


Focused Antimicrobial Screening Library Design Targeting Gram-Positive Pathogens

Procurement teams building targeted antimicrobial screening sets should prioritize this compound as a unique variant within the 5-(2-chlorophenyl)-1,3,4-oxadiazole series. The conserved pharmacophore has demonstrated activity against Staphylococcus aureus and Bacillus subtilis in published studies [1], and the addition of the lipophilic 4-tert-butylphenoxymethyl group may enhance membrane penetration in Gram-positive species with their characteristic thick peptidoglycan layers.

PPAR-α Target Validation Studies Using Structurally Orthogonal Chemical Probes

The phenoxymethyl linker architecture, validated in the PPAR-α antagonist GW641597X , makes this compound a candidate for nuclear receptor panels. Its 1,3,4-oxadiazole core (versus the 1,2,4-isomer in GW641597X) offers isosteric diversification for probing the structural determinants of PPAR-α ligand binding. This is particularly relevant for laboratories seeking to expand their chemical biology toolkit with structurally orthogonal probes that maintain key pharmacophoric features while altering the heterocyclic scaffold.

Physicochemical Property Benchmarking for ortho-Chlorophenyl Oxadiazole Series

With an estimated LogP of ~6.2—approximately 0.8 units higher than its para-chloro comparator [2]—this compound serves as a high-lipophilicity reference point for structure-property relationship studies. Procurement for ADMET profiling panels benefits from this compound's position at the upper boundary of the drug-like lipophilicity range (LogP 5–6), enabling systematic evaluation of the impact of ortho-chlorination combined with bulky phenoxyalkyl substitution on metabolic stability, solubility, and protein binding.

Synthetic Intermediate for Derivatization at the 2-Chloromethyl Position

The 2-chloromethyl-5-(2-chlorophenyl)-1,3,4-oxadiazole building block (CAS 24023-72-1, available from CymitQuimica) is a commercially established synthetic precursor . Researchers who have already validated this scaffold can procure the target compound as a pre-functionalized derivative where the chloromethyl group has been elaborated to the 4-tert-butylphenoxymethyl ether, bypassing a synthetic step and accelerating structure-activity relationship campaigns around the 2-position of the oxadiazole ring.

Quote Request

Request a Quote for 2-[(4-tert-butylphenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.